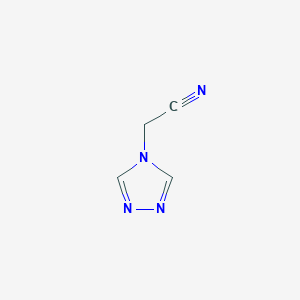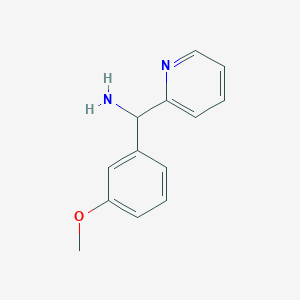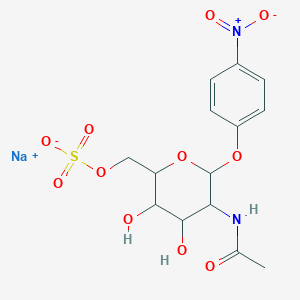
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt: is a complex organic compound often used in biochemical research. It is known for its role as a chromogenic substrate for beta-D-glucosidase, an enzyme that catalyzes the hydrolysis of beta-D-glucosides into glucose and the corresponding aglycone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt typically involves multiple steps. The process begins with the preparation of 4-nitrophenyl beta-D-glucopyranoside, which is then modified to introduce the acetylamino and hydrogen sulfate groups. The final step involves the addition of a sodium ion to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of beta-D-glucosidase, resulting in the release of 4-nitrophenol and glucose
Substitution: The acetylamino group can participate in substitution reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically conducted in aqueous solutions at neutral to slightly acidic pH
Substitution: Requires specific catalysts and controlled temperatures
Major Products:
Hydrolysis: Produces 4-nitrophenol and glucose
Substitution: Varies depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Mécanisme D'action
The compound acts as a substrate for beta-D-glucosidase. The enzyme catalyzes the hydrolysis of the beta-D-glucosidic bond, resulting in the release of 4-nitrophenol and glucose. This reaction is often used to measure the activity of beta-D-glucosidase in various biological samples .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
- 4-Nitrophenyl phosphate disodium salt hexahydrate .
Uniqueness: The presence of the acetylamino and hydrogen sulfate groups in b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt makes it unique. These groups can participate in additional chemical reactions, providing more versatility in research applications .
Propriétés
Formule moléculaire |
C14H17N2NaO11S |
|---|---|
Poids moléculaire |
444.35 g/mol |
Nom IUPAC |
sodium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.Na/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
Clé InChI |
FVGZOSAHRAJWFT-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

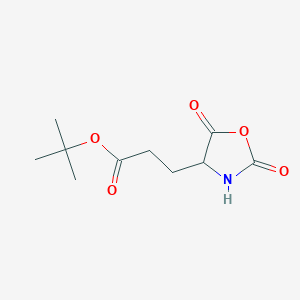
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
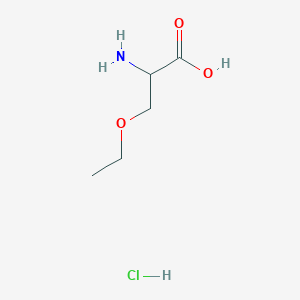
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
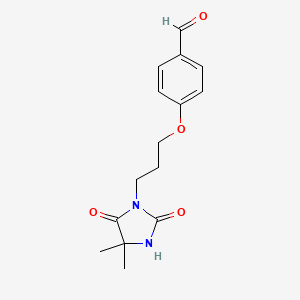
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
